molecular formula C13H25N3O B11738407 {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine

{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine

Cat. No.: B11738407
M. Wt: 239.36 g/mol
InChI Key: SQRPAQQSVMSLKA-UHFFFAOYSA-N
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Description

{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the propylamine group. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like hydrazine hydrate for the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like distillation and crystallization to purify the final product. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated amine compound.

Scientific Research Applications

{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a cascade of biochemical events. For instance, it might inhibit an enzyme by mimicking its natural substrate, thereby blocking the enzyme’s function and affecting the associated metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)ethyl]amine
  • {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)butyl]amine

Uniqueness

{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine stands out due to its specific structural features, such as the combination of the pyrazole ring and the propylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

3-propan-2-yloxy-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C13H25N3O/c1-11(2)16-10-13(9-15-16)8-14-6-5-7-17-12(3)4/h9-12,14H,5-8H2,1-4H3

InChI Key

SQRPAQQSVMSLKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCCCOC(C)C

Origin of Product

United States

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